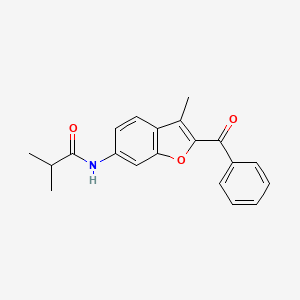

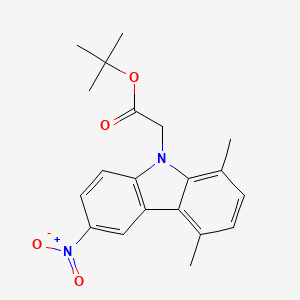

2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, commonly known as 2-DFPE, is an organic compound with a wide range of applications in scientific research. It is primarily used as an intermediate in the synthesis of various compounds and has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Metabolic Characterization

- In Vitro Metabolism in Human Hepatocytes : A study by Kim et al. (2019) explored the metabolism of a similar compound, 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), in human hepatocytes using liquid chromatography-mass spectrometry. They found extensive metabolism into various metabolites, such as hydroxylation, O-demethylation, and glucuronidation. The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes (Kim et al., 2019).

Pharmacological Studies

- Cytochrome P450 Enzymes in Metabolism : Nielsen et al. (2017) researched the involvement of cytochrome P450 enzymes in the metabolism of NBOMe compounds, finding significant involvement of CYP3A4 and CYP2D6 in their metabolism. These findings are relevant to the pharmacokinetics of similar compounds (Nielsen et al., 2017).

- High Potency at 5-HT2A Receptors : Eshleman et al. (2018) reported that substituted phenethylamines, including NBOMe compounds, are high-potency agonists at 5-HT2A receptors. This insight is crucial for understanding the potential psychoactive effects of related compounds (Eshleman et al., 2018).

Analytical Characterization

- Analytical Properties in Illicit Substances : Zuba et al. (2013) conducted analytical studies on hallucinogenic substances, including NBOMe derivatives, identifying them in various samples. This research aids in the detection and identification of related compounds in forensic investigations (Zuba et al., 2013).

Toxicology and Safety

- Cardiotoxicity Evaluation : Yoon et al. (2019) investigated the cardiotoxicity of NBOMe derivatives, including potential impacts on cardiac rhythm, using rat models and in vitro assays. These findings highlight the need for caution in the use of related compounds due to potential adverse cardiac effects (Yoon et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzylamine, followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-fluorobenzylamine", "sodium triacetoxyborohydride", "acetic acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 3,4-dimethoxybenzaldehyde is dissolved in methanol and mixed with 2-fluorobenzylamine in the presence of acetic acid. The mixture is stirred at room temperature for several hours to form the imine intermediate.", "Step 2: Sodium triacetoxyborohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 4: The crude product is purified by column chromatography to obtain the final product, 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine." ] } | |

| 435345-24-7 | |

Formule moléculaire |

C17H21ClFNO2 |

Poids moléculaire |

325.8 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18;/h3-8,11,19H,9-10,12H2,1-2H3;1H |

Clé InChI |

FNQLERMCMQYFLZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC |

SMILES canonique |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)